molecular formula C11H9ClO2S B2894292 2-Methylnaphthalene-1-sulfonyl chloride CAS No. 53973-97-0

2-Methylnaphthalene-1-sulfonyl chloride

Cat. No.: B2894292
CAS No.: 53973-97-0
M. Wt: 240.7
InChI Key: KRTQHSSAPOINBY-UHFFFAOYSA-N
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Description

2-Methylnaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C11H9ClO2S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sulfonyl chloride group attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylnaphthalene-1-sulfonyl chloride can be synthesized through the sulfonation of 2-methylnaphthalene followed by chlorination. The sulfonation process involves treating 2-methylnaphthalene with sulfuric acid to introduce the sulfonic acid group. This is followed by the reaction with thionyl chloride or phosphorus pentachloride to convert the sulfonic acid group to a sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale sulfonation and chlorination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylnaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methylnaphthalene-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methylnaphthalene-1-sulfonyl chloride is unique due to the presence of the methyl group at the 2-position, which can influence its reactivity and the types of products formed in chemical reactions. This structural feature can also affect its physical properties and applications compared to other naphthalenesulfonyl chlorides .

Properties

IUPAC Name

2-methylnaphthalene-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2S/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRTQHSSAPOINBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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